Hexanal-d12

Descripción general

Descripción

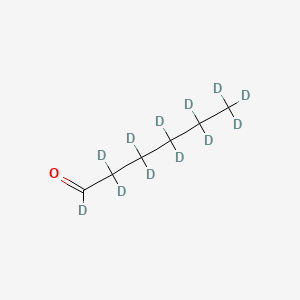

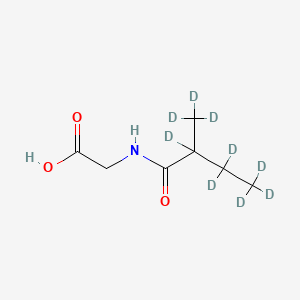

Hexanal-d12, also known as Caproaldehyde-d12, is a non-standard isotope with the molecular formula C6D12O . It has an average mass of 112.233 Da and a monoisotopic mass of 112.164139 Da . It is primarily used for scientific research and development .

Synthesis Analysis

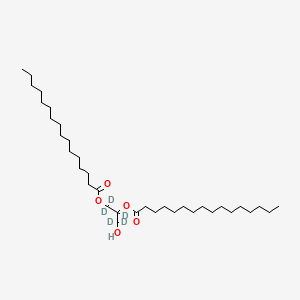

Hexanal-d12 is produced through lipid oxidation reactions in foods rich in healthy unsaturated fatty acids . These reactions result in a wide range of oxidation products that can have adverse effects on food quality and safety . A novel normal-phase LC method that uses selective labeling of aldehydes and epoxides with 7-(diethylamino)coumarin-3-carbohydrazide (CHH) has been described .Molecular Structure Analysis

The molecular structure of Hexanal-d12 is represented by the linear formula CD3(CD2)4CDO . It is characterized by its unique six-carbon structure .Chemical Reactions Analysis

As an aldehyde, Hexanal-d12 is susceptible to many of the same reactions as other aldehydes. It can be subjected to oxidation reactions to produce carboxylic acids . It can also undergo a variety of nucleophilic addition reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

Hexanal-d12 is a colorless liquid at room temperature with a sharp, green, grassy odor . It has a molar mass of approximately 112.23 g/mol . It has a boiling point of approximately 131°C and a melting point of around -73°C, suggesting its relatively high volatility . The density of Hexanal-d12 is around 0.814 g/cm3 .Aplicaciones Científicas De Investigación

Enhanced Shelf Life of Fruits and Vegetables

Hexanal has been demonstrated to significantly enhance the shelf life and quality of fruits and vegetables. Studies have shown its effectiveness in delaying ripening and maintaining the quality attributes of greenhouse-grown sweet bell pepper (Capsicum annum L.) and tomatoes (Solanum lycopersicum L.) during storage. Hexanal acts as an inhibitor of phospholipase D, a key enzyme involved in membrane deterioration during fruit ripening and senescence, thus prolonging freshness and reducing spoilage (Cheema et al., 2018); (Cheema et al., 2014).

Modulation of Gene Expression in Plants

Research has explored the impact of hexanal on gene expression in plants. For instance, microarray analysis revealed that hexanal treatment down-regulates ACC-synthase, a component of the ethylene signal transduction pathway in tomatoes. This finding indicates that hexanal not only inhibits phospholipase D but might also act as a weak ethylene inhibitor, thereby affecting the ripening process and improving the quality of fruits (Tiwari & Paliyath, 2011).

Antimicrobial Properties and Food Safety

Hexanal has shown potential in enhancing the hygienic safety of minimally processed foods. Studies have demonstrated its significant inhibitory effect against pathogenic microorganisms like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. This suggests its utility in extending shelf life and improving the safety of fresh-sliced apples and other minimally processed foods (Lanciotti et al., 2003).

Mecanismo De Acción

Target of Action

Hexanal-d12 is a deuterated compound that is primarily used in research settings It’s known that hexanal, the non-deuterated form, is involved in lipid oxidation reactions .

Mode of Action

It’s likely that it interacts with its targets in a similar manner to hexanal, which is involved in lipid oxidation reactions .

Biochemical Pathways

Hexanal-d12 likely affects the same biochemical pathways as hexanal. Hexanal is known to be involved in lipid oxidation reactions . These reactions can lead to the formation of a wide range of oxidation products that can have adverse effects on food quality and safety .

Pharmacokinetics

It’s known that hexanal-d12 is a liquid at room temperature with a density of 091 g/mL at 25 °C .

Result of Action

It’s likely that it has similar effects to hexanal, which can disrupt cell membrane synthesis, induce mitochondrial dysfunction, and increase oxidative stress in aspergillus flavus mycelia .

Safety and Hazards

Hexanal-d12 is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be fatal if swallowed and enters airways . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Hexanal-d12 is primarily used for scientific research and development . It has potential applications in the flavoring and fragrance industry due to its distinct aroma reminiscent of freshly cut grass . It is also used as an intermediate in the production of a variety of chemicals, including hexanoic acid and other aldehydes . Future research may explore its potential applications in agriculture as a natural plant defense stimulant .

Propiedades

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKCYVAAOWBJS-PSDCQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747890 | |

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-74-3 | |

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANAL-D12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)